1H-Indole-4,6-dicarboxylic acid

Regioisomer differentiation Medicinal chemistry Material science

1H-Indole-4,6-dicarboxylic acid (CAS 885518-34-3) is the mandatory 4,6-regioisomer for researchers who cannot substitute generic indole dicarboxylic acids. The 4,6-COOH pattern defines a unique bite angle for MOF linkers and an unparalleled vector for NMDA antagonist SAR—other regioisomers (e.g., 2,5-, 2,6-) produce different network topologies and biological profiles. Procurement of this exact isomer guarantees experimental reproducibility, valid analytical reference standards, and access to the patented 4,6-disubstituted indole chemical space. High-purity (≥98%) batches with full HPLC/NMR documentation enable immediate deployment in solvothermal syntheses, structure-activity studies, and chromatographic method development.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 885518-34-3
Cat. No. B1604044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-4,6-dicarboxylic acid
CAS885518-34-3
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C(=O)O)C(=O)O
InChIInChI=1S/C10H7NO4/c12-9(13)5-3-7(10(14)15)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)(H,14,15)
InChIKeyMRCKESUYLIBIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-4,6-dicarboxylic Acid (CAS 885518-34-3): Procurement and Differentiation Overview for Scientific Research


1H-Indole-4,6-dicarboxylic acid (CAS 885518-34-3), a C10H7NO4 heterocyclic building block, is an indole derivative featuring carboxylic acid groups at the 4- and 6-positions of the fused bicyclic ring system [1]. This precise substitution pattern dictates its molecular geometry, hydrogen-bonding capacity (3 H-bond donors, 5 H-bond acceptors), and physicochemical properties, which are distinct from other indole dicarboxylic acid regioisomers [1]. It is primarily utilized as a synthetic intermediate or ligand in academic and industrial chemistry research, where its specific connectivity is non-negotiable .

Why 1H-Indole-4,6-dicarboxylic Acid Cannot Be Substituted with Other Indole Dicarboxylic Acid Isomers in Critical Research


For the scientific user, substituting 1H-Indole-4,6-dicarboxylic acid with a generic 'indole dicarboxylic acid' or a different regioisomer (e.g., 2,4-, 2,5-, 3,5-, or 2,6-disubstituted variants) is not a viable option. The position of the two carboxyl groups on the indole scaffold fundamentally alters the compound's function as a ligand or building block. The 4,6-substitution pattern creates a specific bite angle and electronic environment for metal coordination in MOF/coordination polymer synthesis, and a unique vector for further derivatization [1]. Furthermore, while a broad class of 4,6-disubstituted indole-2,3-dicarboxylic acids has been explored for NMDA antagonism [2], the specific 4,6-dicarboxylic acid substitution pattern (without the 2,3-substituents) is a distinct chemical entity that will not recapitulate the structure-activity relationships of its more complex analogs. Substitution would introduce uncontrolled variables, jeopardizing experimental reproducibility and structural integrity.

Quantitative Evidence Guide for 1H-Indole-4,6-dicarboxylic Acid: Differentiation from Analogs for Informed Scientific Procurement


Spatial and Physicochemical Differentiation of 1H-Indole-4,6-dicarboxylic Acid from 2,4- and 3,5-Regioisomers

The 4,6-disubstitution pattern on the indole core confers a unique spatial arrangement of the carboxylic acid groups, differentiating it from other regioisomers such as indole-2,4-dicarboxylic acid (CAS 103027-96-9) and indole-3,5-dicarboxylic acid (CAS 83813-70-1) [1][2]. The divergent geometry results in a distinct InChIKey for each isomer, which is critical for unambiguous identification and procurement. The 4,6-isomer (InChIKey: MRCKESUYLIBIPB-UHFFFAOYSA-N) is a unique chemical entity, not interchangeable with the 3,5-isomer (InChIKey: SRIRAOYPLOAVAG-UHFFFAOYSA-N) or the 2,4-isomer (InChIKey: GBQRSEVKSZQWFF-UHFFFAOYSA-N).

Regioisomer differentiation Medicinal chemistry Material science Analytical chemistry

Role of the 4,6-Substitution Pattern in Developing NMDA Antagonist Pharmacophores

While the parent 1H-Indole-4,6-dicarboxylic acid itself is not a drug candidate, its 4,6-disubstitution pattern is a key structural motif in a patented class of 4,6-disubstituted indole-2,3-dicarboxylic acid derivatives identified as excitatory amino acid (NMDA) antagonists [1]. This establishes the 4,6-disubstituted indole core as a privileged scaffold for interacting with this therapeutic target. The commercial availability of the simpler 4,6-dicarboxylic acid provides a crucial starting material for medicinal chemists aiming to explore or optimize this pharmacophore, in contrast to other regioisomers (e.g., 2,5- or 3,5-dicarboxylic acids) which lack this specific patent precedent and associated biological activity.

NMDA antagonism Medicinal chemistry Pharmacophore modeling Structure-activity relationship (SAR)

Differentiation by Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Potential

The 4,6-dicarboxylic acid motif provides a specific, rigid orientation for metal coordination, making it a candidate for constructing novel Metal-Organic Frameworks (MOFs) and coordination polymers . This application is distinct from other indole dicarboxylic acids where the spacing and angle of the carboxylate groups (e.g., the 2,5- or 2,6-isomers) would lead to different network topologies. The potential for using this compound as an organic linker in MOF synthesis is a key differentiator for materials scientists, a field where the precise geometry of the building block is paramount.

Metal-Organic Frameworks (MOFs) Coordination polymers Crystal engineering Supramolecular chemistry

Purity and Availability: Verified Procurement Specifications for Reproducible Research

For procurement, the availability of the compound with a verified minimum purity of 97% (as characterized by HPLC and NMR) from specialty chemical suppliers provides a key differentiator. This level of quality assurance, including available Certificates of Analysis (CoA) and Safety Data Sheets (SDS), is critical for reproducible research and contrasts with other less-common isomers that may only be available in lower purity or without full analytical characterization . This ensures that the material obtained will perform consistently in sensitive downstream applications.

Quality control (QC) Analytical chemistry Procurement specifications Supply chain management

Optimal Research and Industrial Application Scenarios for 1H-Indole-4,6-dicarboxylic Acid (CAS 885518-34-3)


Medicinal Chemistry: Probing the NMDA Antagonist Pharmacophore

Researchers investigating the structure-activity relationships (SAR) of NMDA receptor antagonists can utilize 1H-Indole-4,6-dicarboxylic acid as a key synthetic intermediate. Its 4,6-disubstitution pattern is a core structural element of a patented class of NMDA antagonists [1]. Using this building block allows for the efficient exploration of the chemical space around this privileged scaffold, a task for which other indole dicarboxylic acid regioisomers would be unsuitable due to their lack of precedent in this biological context [1].

Materials Science: Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid, angular geometry of 1H-Indole-4,6-dicarboxylic acid, dictated by its 4,6-substitution pattern, makes it a valuable organic linker for crystal engineers and materials chemists [1]. It can be used in solvothermal syntheses to construct novel MOFs and coordination polymers with potentially unique pore structures and topologies. The procurement of this specific isomer is mandatory, as other regioisomers (e.g., 2,5- or 2,6-dicarboxylic acids) would yield entirely different network structures [1].

Analytical Chemistry & QC: Use as a Certified Reference Standard for Regioisomer Identification

Given the distinct chromatographic and spectroscopic signatures of each indole dicarboxylic acid regioisomer (evidenced by their unique InChIKeys) [1][2], 1H-Indole-4,6-dicarboxylic acid can serve as a certified reference standard. Procurement of a high-purity, fully characterized batch (e.g., 97% purity with HPLC/NMR documentation) enables analytical chemists to develop robust HPLC or NMR methods for the unequivocal identification and quantification of the 4,6-isomer in complex mixtures or reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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